

A Technical Guide to the Physical Properties of N-Cbz Protected Amino Acids

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Compound of Interest

Compound Name:	1-(Cbz- amino)cyclohexanecarboxylic acid
Cat. No.:	B173627

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Introduction

The benzyloxycarbonyl (Cbz or Z) protecting group is a cornerstone in peptide synthesis and the broader field of organic chemistry. Introduced by Max Bergmann and Leonidas Zervas in 1932, the Cbz group was the first truly effective and widely adopted amine protecting group, revolutionizing the art of peptide synthesis. Its stability under various conditions, coupled with its facile removal via catalytic hydrogenolysis, has cemented its importance in the synthesis of complex peptides and active pharmaceutical ingredients.[\[1\]](#)

This technical guide provides a comprehensive overview of the core physical properties of N-Cbz protected amino acids. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and logical workflows to aid in laboratory applications.

Core Physical Properties

The physical properties of N-Cbz protected amino acids, such as their melting point, solubility, and optical rotation, are critical parameters that influence their handling, purification, and application in synthetic chemistry. These properties are largely dictated by the nature of the amino acid side chain and the presence of the bulky, aromatic Cbz group.

Data Presentation

The following tables summarize key physical properties for a selection of common N-Cbz protected L-amino acids. These values have been compiled from various sources and may exhibit slight variations depending on the experimental conditions and purity of the sample.

Table 1: Melting Point and Specific Optical Rotation of Selected N-Cbz-L-Amino Acids

N-Cbz-L-Amino Acid	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Specific Optical Rotation $[\alpha]D$ (c, Solvent)
Cbz-Glycine	1138-80-3	C10H11NO4	209.20	117-123[2]	Not Applicable
Cbz-Alanine	1142-20-7	C11H13NO4	223.23	84-87[3]	-14.5° (c=2, Acetic Acid)
Cbz-Valine	1149-26-4	C13H17NO4	251.28	57-61[4]	+3 ± 2° (c=2, Acetic Acid) [4]
Cbz-Leucine	2018-66-8	C14H19NO4	265.30	Viscous Liquid[5]	-15.0° to -18.0° (c=5, Ethanol)
Cbz-Isoleucine	3160-59-6	C14H19NO4	265.30	52-54[6][7]	+5.0° to +8.0° (c=6, Ethanol)
Cbz-Phenylalanine	1161-13-3	C17H17NO4	299.32	85-89[8]	+4.0° to +6.5° (c=4, Acetic Acid)
Cbz-Proline	1148-11-4	C13H15NO4	249.26	75-78	-38.0° to -42.0° (c=2, Ethanol)

Table 2: Solubility Profile of Selected N-Cbz-L-Amino Acids

N-Cbz-L-Amino Acid	Water	Methanol	Ethanol	Ethyl Acetate	Dichloro methane (DCM)	Dimethylformamide (DMF)
Cbz-Glycine	Insoluble ^[2]	Soluble ^[2]	-	-	-	-
Cbz-Alanine	Insoluble ^[3]	Soluble ^[9]	-	Soluble ^[3]	-	-
Cbz-Valine	-	Soluble ^[4]	-	-	-	-
Cbz-Leucine	Insoluble ^[10]	Soluble ^[10]	Soluble	Soluble ^[10]	Soluble ^[10]	Soluble
Cbz-Isoleucine	-	Sparingly Soluble ^[6]	Sparingly Soluble ^[6]	-	-	Sparingly Soluble
Cbz-Phenylalanine	Insoluble ^[1]	Slightly Soluble ^[8]	-	-	-	Sparingly Soluble ^[8]
Cbz-Proline	-	Soluble	Soluble	Soluble ^[11]	-	-

Note: "-" indicates that specific data was not readily available in the searched literature. Solubility is a qualitative description (e.g., Soluble, Sparingly Soluble, Insoluble) based on available information.

Experimental Protocols

The following are representative experimental protocols for the synthesis and purification of N-Cbz protected amino acids.

Protocol 1: N-Cbz Protection of an Amino Acid via the Schotten-Baumann Reaction

This protocol describes a general method for the N-Cbz protection of an amino acid using benzyl chloroformate under basic conditions.

Materials:

- Amino Acid (1.0 equivalent)
- 2 M Sodium Hydroxide (NaOH) solution
- Benzyl Chloroformate (Cbz-Cl) (1.1 equivalents)
- Diethyl ether
- Concentrated Hydrochloric Acid (HCl)
- Ethyl acetate
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- **Dissolution:** Dissolve the amino acid in a 2 M aqueous solution of sodium hydroxide with cooling in an ice bath.
- **Addition of Cbz-Cl:** While vigorously stirring the solution, add benzyl chloroformate dropwise, ensuring the temperature remains below 5 °C.
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
- **Work-up:** Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
- **Acidification:** Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with concentrated hydrochloric acid. The N-Cbz protected amino acid will precipitate out of the solution.
- **Extraction:** Extract the product with ethyl acetate.

- Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Cbz-protected amino acid.

Protocol 2: Purification by Recrystallization

This protocol provides a general procedure for the purification of solid N-Cbz protected amino acids.

Materials:

- Crude N-Cbz protected amino acid
- Suitable solvent system (e.g., ethyl acetate/hexane, ethanol/water)

Procedure:

- Dissolution: Dissolve the crude product in a minimum amount of the hot solvent or the more soluble solvent of the pair.
- Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization. If using a solvent pair, add the less soluble solvent dropwise to the hot solution until turbidity persists, then allow to cool.
- Isolation: Collect the crystals by vacuum filtration.
- Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
- Drying: Dry the purified crystals under vacuum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of an N-Cbz protected amino acid.



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